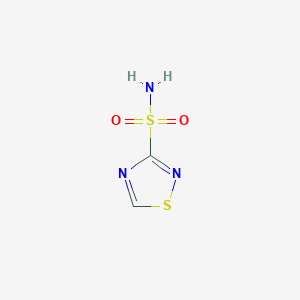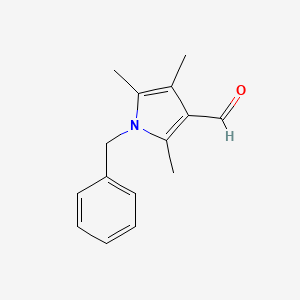
1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like benzene and indole, that consists of four carbon atoms and one nitrogen atom . The benzyl group is a common substituent derived from toluene. Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group .
Molecular Structure Analysis
The molecular structure of “1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” would consist of a pyrrole ring substituted with a benzyl group at one position and an aldehyde group at the 3-position. The 2, 4, and 5 positions of the pyrrole ring would be substituted with methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving “1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” are not available, pyrrole compounds are known to undergo a variety of chemical reactions. They can act as bases, forming salts upon treatment with acids. They can also undergo electrophilic substitution reactions, more so at the C-2 and C-5 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aldehyde group in “1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” would likely make it a polar molecule, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Compounds
1-Benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has been utilized in the synthesis of 1-vinylpyrrole-benzimidazole ensembles, which are intensely fluorescent and cover the important blue region. This application is significant for the development of materials with specific optical properties (Trofimov et al., 2009).
Building Blocks for Various Chemicals
This compound is a key building block in fine organic synthesis, used in the preparation of porphyrins, ligands for metal complexes, medications, and optoelectronic materials. Its versatility in forming various chemical structures like carbolines, cyanopyrroles, and divinylpyrroles highlights its importance in synthetic chemistry (Schmidt et al., 2012).
Intermediate in Sustainable Chemicals Production
In the context of sustainable chemistry, 1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be derived from carbohydrates and transformed into pyrrole-fused poly-heterocyclic compounds. These compounds have potential applications as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).
Application in Single Molecule Magnets
The compound is used as a ligand in the coordination of paramagnetic transition metal ions, leading to the creation of high nuclearity barrel-like clusters with single-molecule magnetic behavior. This application is significant in the field of molecular magnetism (Giannopoulos et al., 2014).
Development of Fluorinated Pyrroles
It serves as a precursor in the synthesis of various 3-fluorinated pyrroles, which are valuable in the development of new organic compounds with potential pharmaceutical and industrial applications (Surmont et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds like 1h-indole-3-carbaldehyde derivatives are known to be efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s worth noting that related compounds, such as 1h-indole-3-carbaldehyde derivatives, are involved in multicomponent reactions (mcrs) that offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Related compounds like 1h-indole-3-carbaldehyde derivatives are known to participate in multicomponent reactions, leading to the synthesis of biologically active structures .
Result of Action
Related compounds like 1h-indole-3-carbaldehyde derivatives are known to generate biologically active structures .
Action Environment
It’s worth noting that the synthesis of related compounds like 1h-indole-3-carbaldehyde derivatives is influenced by factors such as the choice of solvents and energy inputs .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-12(2)16(13(3)15(11)10-17)9-14-7-5-4-6-8-14/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXZVCRGAVIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)


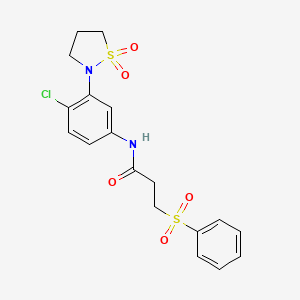


![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)

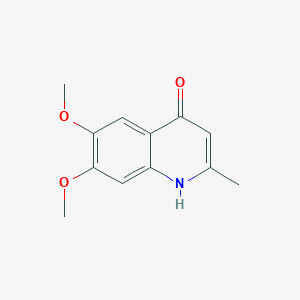
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)
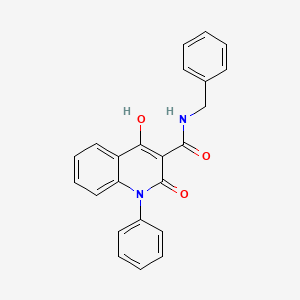
![4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3000105.png)
